molecular formula C15H14O3 B14816294 Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate

Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate

Cat. No.: B14816294
M. Wt: 242.27 g/mol
InChI Key: VEHYQQRSTFRELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological activities and are commonly used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a furan ring substituted with a phenyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

VEHYQQRSTFRELZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives

    Reduction: Ethyl 3-(5-phenylfuran-2-yl)propanoate

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Ethyl 3-(5-phenylfuran-2-yl)prop-2-enoate can be compared with other furan derivatives, such as:

    Ethyl 3-(furan-2-yl)propanoate: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group, which can significantly alter its reactivity and biological activity.

The presence of the phenyl group in this compound makes it unique, as it can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.